![molecular formula C19H23N5O2 B2469382 3-ethyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845666-90-2](/img/structure/B2469382.png)
3-ethyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
3-ethyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
BenchChem offers high-quality 3-ethyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GnRH Receptor Antagonism for Reproductive Diseases
The synthesis and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-2,4-diones, related to the compound , have been studied as human GnRH receptor antagonists for treating reproductive diseases. Key structural features for good receptor binding activity were identified, including the 2-(2-pyridyl)ethyl group and preference for hydrophobic substituents (Guo et al., 2003).
Antioxidant Activity and Blood Coagulation Effects
The antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide, which are structurally related to the compound, has been studied. Their effect on some parameters of the blood coagulation system was also explored (Hakobyan et al., 2020).
Crystal Structure and Biological Implications
The crystal structure of a purine-pyrimidine hydrogen-bonded complex, which is structurally similar, has been determined and discussed for its implications in biology (Sobell, 1966).
Pharmacological Applications
The synthesis of quinazolines, including compounds similar to the one , has been discussed for their potential applications in treating proliferative diseases like non-small-cell lung cancer (Őrfi et al., 2004).
Nonlinear Optical (NLO) Properties
The structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including compounds similar to the one , have been studied for applications in medicine and NLO fields (Hussain et al., 2020).
Acidity Constants Determination
Research on molecules with acidic carbon atoms, including pyrimidine-2,4,6-trione, which is structurally related, explored the determination of their acidity constants, providing insights into their chemical properties (Mofaddel et al., 2004).
properties
IUPAC Name |
3-ethyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-4-13-7-9-14(10-8-13)23-11-6-12-24-15-16(20-18(23)24)21(3)19(26)22(5-2)17(15)25/h7-10H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLAAKPXMNZVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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